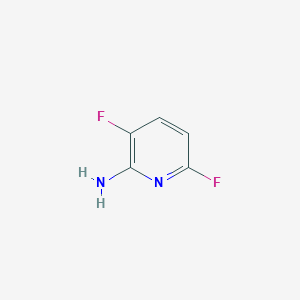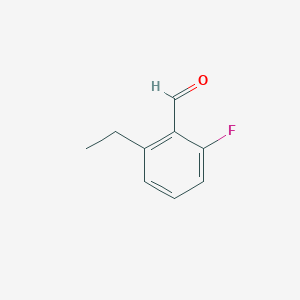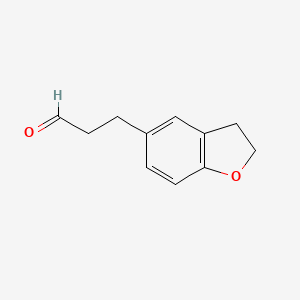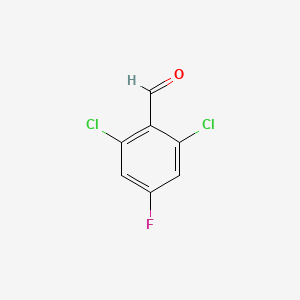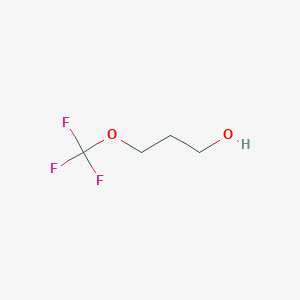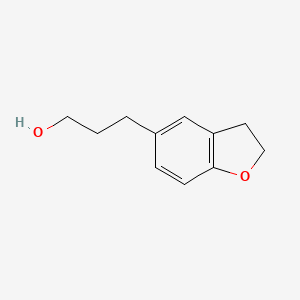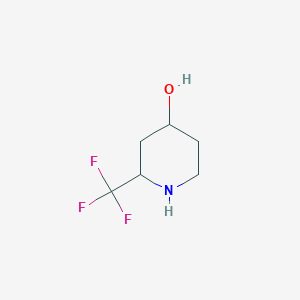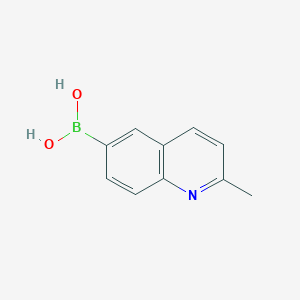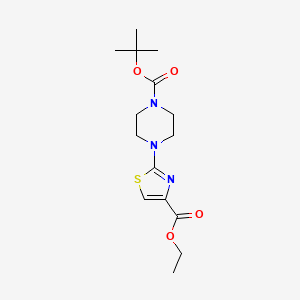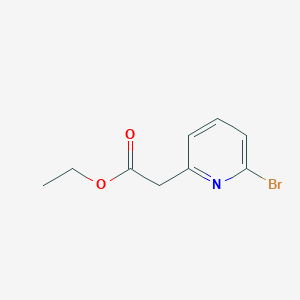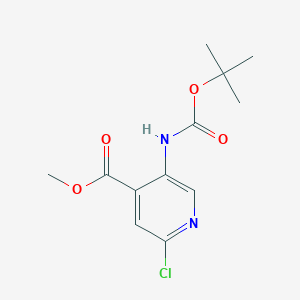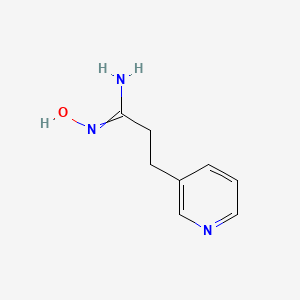
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Descripción general
Descripción
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a chemical compound with the molecular formula C8H11N3O. It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, is 1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h8H,1-7,9H2 . This provides some insight into the molecular structure of the compound, but the specific molecular structure of “N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is not provided in the retrieved sources.Physical And Chemical Properties Analysis
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a powder with a molecular weight of 165.19 g/mol. A similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, has a melting point of 138-139°C .Aplicaciones Científicas De Investigación
Analgesic Applications
Research has indicated that derivatives of pyridine-4-one, a structural relative to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide, possess various biological activities, including analgesic effects. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one in animal models found significant analgesia in acetic acid-induced writhing and the second phase of formalin tests. This suggests the potential for pain-relieving applications, although the direct relation to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide requires further exploration (Hajhashemi et al., 2012).
Metabolic Activation in Carcinogens
Another study focused on a tobacco-specific carcinogen (NNK), which shares the pyridinyl structural motif with N'-Hydroxy-3-(pyridin-3-yl)propanimidamide. The study highlighted the metabolic activation of NNK to DNA adducts via α-hydroxylation pathways, underscoring the importance of understanding the metabolic pathways of such compounds in the context of carcinogenesis and potential therapeutic interventions (Stepanov et al., 2008).
Metabolic Profiles of Related Compounds
A study examining the metabolites of L-735,524, a potent HIV-1 protease inhibitor, revealed significant metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. Understanding the metabolic profile of similar compounds could provide insights into the metabolism and potential therapeutic applications of N'-Hydroxy-3-(pyridin-3-yl)propanimidamide (Balani et al., 1995).
Bone Metastasis Inhibition
YH529, a bisphosphonate with a similar heterocyclic structure, showed potent inhibitory activity toward osteoclastic bone resorption, suggesting a potential therapeutic application in bone metastases. Studies like this underline the importance of heterocyclic compounds in the development of therapeutics for bone-related pathologies (Sasaki et al., 1998).
Propiedades
IUPAC Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZTUZRQCUXQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700701 | |
| Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
CAS RN |
201546-79-4 | |
| Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
